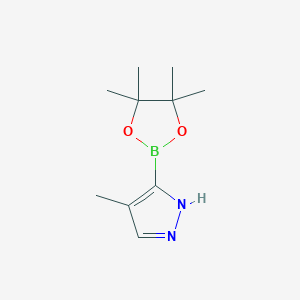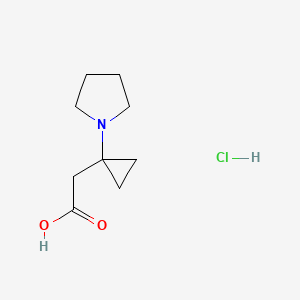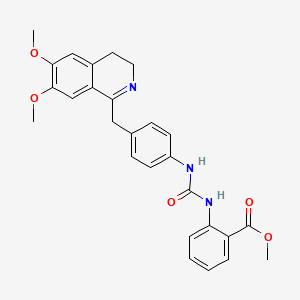
Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoate ester linked to a carbamoyl group, which is further connected to a substituted isoquinoline moiety. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate typically involves multi-step organic synthesis. One common route includes:
Formation of the Isoquinoline Intermediate: The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Attachment of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions, often using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Coupling with the Benzoate Ester: The final step involves coupling the isoquinoline intermediate with methyl 2-aminobenzoate. This can be achieved through a carbamoylation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, improving reaction conditions (e.g., temperature, solvent choice), and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development. It may exhibit activity against certain enzymes or receptors due to its isoquinoline core.
Medicine
Medicinally, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. The presence of the isoquinoline moiety is particularly noteworthy, as this structure is found in many bioactive natural products and pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and functionalization.
作用机制
The mechanism of action of Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The isoquinoline moiety could intercalate with DNA or inhibit enzyme activity, while the carbamoyl group might form hydrogen bonds with active site residues.
相似化合物的比较
Similar Compounds
Methyl 2-aminobenzoate: Shares the benzoate ester structure but lacks the isoquinoline moiety.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains the isoquinoline core but lacks the benzoate ester and carbamoyl group.
N-(4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)benzamide: Similar structure but with a benzamide instead of a benzoate ester.
Uniqueness
Methyl 2-((N-(4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)carbamoyl)amino)benzoate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
This compound’s unique structure and properties make it a valuable subject for further research and development in multiple scientific disciplines.
属性
IUPAC Name |
methyl 2-[[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-24-15-18-12-13-28-23(21(18)16-25(24)34-2)14-17-8-10-19(11-9-17)29-27(32)30-22-7-5-4-6-20(22)26(31)35-3/h4-11,15-16H,12-14H2,1-3H3,(H2,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWKMFWDCXTMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
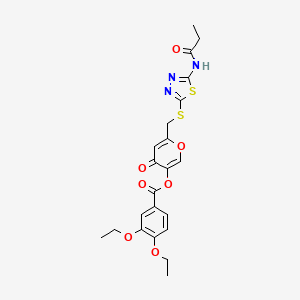
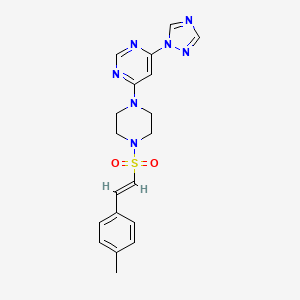
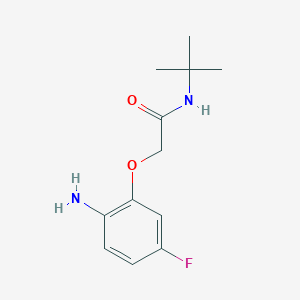
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)
![7-(2,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)
![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)
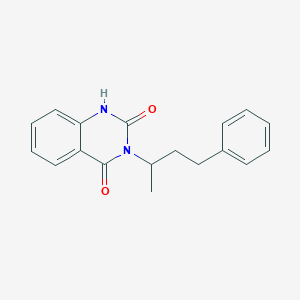
![4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2682184.png)
